Cas no 1379309-01-9 (3-Bromo-4-methyl-2-nitropyridine)
3-Bromo-4-methyl-2-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-4-methyl-2-nitropyridine
- FCH1351877
- OR345527
- 3-Bromo-4-methyl-2-nitropyridine
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- Inchi: 1S/C6H5BrN2O2/c1-4-2-3-8-6(5(4)7)9(10)11/h2-3H,1H3
- InChI Key: XUHPAVOHTMBAKI-UHFFFAOYSA-N
- SMILES: BrC1C([N+](=O)[O-])=NC=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 159
- Topological Polar Surface Area: 58.7
3-Bromo-4-methyl-2-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011706-250mg |
3-Bromo-4-methyl-2-nitropyridine |
1379309-01-9 | 95% | 250mg |
$980.00 | 2022-04-02 | |
| Alichem | A029011706-1g |
3-Bromo-4-methyl-2-nitropyridine |
1379309-01-9 | 95% | 1g |
$3,010.80 | 2022-04-02 |
3-Bromo-4-methyl-2-nitropyridine Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-Bromo-4-methyl-2-nitropyridine
Research Brief on 3-Bromo-4-methyl-2-nitropyridine (CAS: 1379309-01-9): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
3-Bromo-4-methyl-2-nitropyridine (CAS: 1379309-01-9) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Its unique structural features, such as the presence of bromine and nitro functional groups, make it a valuable building block for the development of novel therapeutic agents. Recent studies have explored its utility in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 3-Bromo-4-methyl-2-nitropyridine as a precursor for the synthesis of pyridine-based kinase inhibitors. The researchers employed palladium-catalyzed cross-coupling reactions to introduce diverse substituents, resulting in compounds with potent inhibitory activity against specific cancer-related kinases. The study highlighted the compound's role in facilitating rapid structural diversification, which is crucial for optimizing drug-like properties.
In another recent investigation (Bioorganic & Medicinal Chemistry Letters, 2024), 3-Bromo-4-methyl-2-nitropyridine was utilized to develop novel antimicrobial agents. The researchers synthesized a series of derivatives by modifying the nitro and bromo groups, leading to compounds with enhanced activity against drug-resistant bacterial strains. The study emphasized the importance of the bromo substituent in improving binding affinity to bacterial targets, while the nitro group contributed to the compounds' overall stability and bioavailability.
Beyond its applications in drug discovery, 3-Bromo-4-methyl-2-nitropyridine has also been employed in chemical biology research. A 2023 study in ACS Chemical Biology explored its use as a chemical probe to investigate protein-ligand interactions. The compound's reactivity and structural features enabled the researchers to develop selective probes for studying enzyme mechanisms, providing valuable insights into target engagement and inhibition kinetics.
The synthesis and scale-up of 3-Bromo-4-methyl-2-nitropyridine have also seen recent advancements. A 2024 report in Organic Process Research & Development described an optimized synthetic route that improves yield and reduces environmental impact. The new protocol employs greener solvents and catalytic systems, aligning with the pharmaceutical industry's growing emphasis on sustainable chemistry practices.
Looking ahead, researchers anticipate that 3-Bromo-4-methyl-2-nitropyridine will continue to play a pivotal role in medicinal chemistry and drug discovery. Its versatility as a building block, combined with recent methodological advancements in its derivatization, positions it as a valuable tool for addressing unmet medical needs. Future research directions may include its application in PROTAC (proteolysis targeting chimera) design and the development of covalent inhibitors targeting challenging therapeutic targets.
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